

# Structural Elucidation of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

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## Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde**. Due to the limited availability of published experimental spectra for this specific compound, this guide combines known physical and chemical properties with theoretical spectroscopic analysis based on its structure and data from analogous compounds. It also outlines a detailed experimental protocol for its synthesis via the Reimer-Tiemann reaction. This document is intended to serve as a valuable resource for researchers working with this and related fluorinated benzaldehyde derivatives.

## Introduction

**2-Hydroxy-5-(trifluoromethoxy)benzaldehyde** is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for the synthesis of novel compounds.<sup>[1]</sup> Accurate structural characterization is paramount for its use in further research and development. This guide details the expected analytical data for its complete structural confirmation.

## Physicochemical Properties

A summary of the known physical and chemical properties of **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>3</sub>	[2]
Molecular Weight	206.12 g/mol	
CAS Number	93249-62-8	
Appearance	Solid	
Melting Point	31-33 °C	
Boiling Point	82 °C at 60 mmHg	
SMILES	<chem>O=Cc1cc(OC(F)(F)F)ccc1O</chem>	[2]
InChI	InChI=1S/C8H5F3O3/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-4,13H	[2]

## Synthesis

A plausible and commonly employed method for the synthesis of 2-hydroxybenzaldehydes from phenols is the Reimer-Tiemann reaction.[3][4][5][6] This reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.

## Proposed Synthetic Pathway

The synthesis of **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde** would start from 4-(trifluoromethoxy)phenol.

1.  $\text{CHCl}_3$ ,  $\text{NaOH}$   
2.  $\text{H}_3\text{O}^+$

4-(trifluoromethoxy)phenol

Reimer-Tiemann Reaction

### Reaction

Dissolve 4-(trifluoromethoxy)phenol  
in  $\text{NaOH(aq)}$

Heat to  $60\text{--}65^\circ\text{C}$

Add  $\text{CHCl}_3$  dropwise

Stir for 2 hours

### Work-up & Purification

Cool to RT

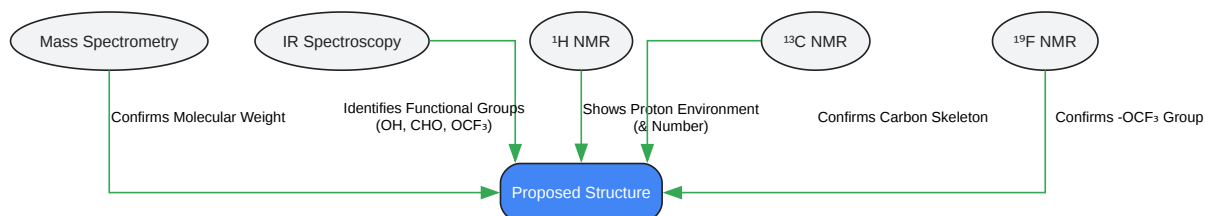
Acidify with  $\text{HCl}$

Extract with  $\text{Et}_2\text{O}$

Dry with  $\text{MgSO}_4$

Concentrate in vacuo

Column Chromatography



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Address: 3281 E Guasti Rd

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